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This technical guide provides a comprehensive overview of the spectroscopic data for
dinitromethane (CH2N204), a compound of interest to researchers in energetic materials and
organic synthesis. This document collates available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, details relevant experimental
protocols, and presents a key reaction pathway.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for
dinitromethane.

Table 1: *H NMR Spectroscopic Data for Dinitromethane

Parameter Value Solvent Reference

Chemical Shift (d) 5.97 ppm Diethyl ether [1]

13C-1H Coupling

169.4 Hz Diethyl ether [1]
Constant (J)

Note: Conflicting data exists regarding the *H NMR chemical shift. Another source suggests
possible values of 4.33, 6.10, or 7.52 ppm, but a definitive assignment for dinitromethane was
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not provided.[2]

Table 2: 13C NMR Spectroscopic Data for Dinitromethane

Parameter Value Solvent Reference

Chemical Shift (8) Data not available

Note: While a definitive 3C NMR chemical shift for dinitromethane is not readily available in
the reviewed literature, related nitroalkanes have been studied. For instance, the 3C chemical
shift of nitromethane has been reported.[3]

Table 3: IR Spectroscopic Data for Dinitromethane

. Absorption Range )
Functional Group ( , Intensity Reference
cm-

Nitro Group (N-O) 1500-1550 Strong [4]

Note: Specific peak values for dinitromethane are not detailed in the available literature. The
provided range is characteristic of nitro compounds in general.

Table 4: UV-Vis Spectroscopic Data for Dinitromethane

Chromophore Amax (nm) Solvent Reference

Nitro Group (n - T1T*) Data not available

Note: The UV-Vis absorption maximum for dinitromethane is not specified in the available
literature. The extent of conjugation significantly influences the absorption wavelength in
organic compounds.[5]

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of dinitromethane are not
extensively published. However, general procedures for obtaining NMR, IR, and UV-Vis spectra
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of organic compounds are well-established and can be adapted for dinitromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining *H and 3C NMR spectra involves the following steps:

Sample Preparation: Dissolve approximately 5-25 mg of dinitromethane in a suitable
deuterated solvent (e.g., deuterated chloroform, acetone-ds). The solution should be free of
particulate matter.

Tube Filling: Transfer the solution to a clean, dry 5 mm NMR tube to a depth of at least 4.5
cm.

Instrumentation: Place the NMR tube in the spectrometer's probe.

Data Acquisition: Acquire the spectrum using appropriate pulse sequences and parameters.
For quantitative 13C NMR, longer relaxation delays and inverse gated decoupling may be
necessary.[6]

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction.

Referencing: Calibrate the chemical shift scale using an internal standard, typically
tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like dinitromethane is as
follows:

o Sample Application: Place a small drop of neat dinitromethane between two salt plates
(e.g., NaCl or KBr).

o Sample Holder: Mount the salt plates in the spectrometer's sample holder.

o Data Acquisition: Record the spectrum by passing a beam of infrared radiation through the
sample.
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o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule. For solid samples, a Nujol mull or a KBr pellet can be
prepared.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The following is a general procedure for UV-Vis spectroscopic analysis:

e Solvent Selection: Choose a solvent that dissolves dinitromethane and is transparent in the
UV-Vis region of interest.

o Solution Preparation: Prepare a dilute solution of dinitromethane of a known concentration.

» Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline
spectrum.

o Sample Measurement: Rinse and fill the cuvette with the sample solution and record its
absorption spectrum.

» Data Analysis: Determine the wavelength(s) of maximum absorbance (Amax).

Reaction Pathway of Dinitromethane

Dinitromethane is a key intermediate in the synthesis of various energetic materials and other
organic compounds. One of its fundamental reactions is the formation of its corresponding salt,
the dinitromethanide anion, upon treatment with a base. This anion is a versatile nucleophile. A
simplified representation of this acid-base reaction and subsequent potential synthetic utility is
depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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